molecular formula C12H15N5O3 B12410686 Entecavir-d2

Entecavir-d2

Cat. No.: B12410686
M. Wt: 279.29 g/mol
InChI Key: QDGZDCVAUDNJFG-FIIIVWQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir-d2 is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Entecavir-d2 is a deuterated form of entecavir, a potent antiviral agent used primarily in the treatment of chronic hepatitis B virus (HBV) infection. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and resistance patterns based on diverse research findings.

This compound functions as a guanosine nucleoside analogue. Once administered, it is phosphorylated to its active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate. This competition inhibits the activity of HBV polymerase, effectively suppressing viral replication. The compound's mechanism not only targets the polymerase but also influences viral and subviral particle secretion and capsid maturation, contributing to its antiviral efficacy .

Efficacy in Clinical Studies

Dose-Response Relationship
A pivotal study (ETV-047) evaluated the dose-response relationship of entecavir in patients with chronic hepatitis B. The results indicated a significant mean change from baseline in serum HBV DNA levels at week 22 across different dosages:

Dose (mg)Mean Change in HBV DNA (log10 copies/ml)
0.01-3.11
0.1-4.77
0.5-5.16

Entecavir 0.5 mg demonstrated superior efficacy compared to lamivudine 100 mg, achieving a mean change of -5.16 vs. -4.29 log10 copies/ml (p = 0.007) .

Long-term Outcomes
In a retrospective analysis, entecavir treatment significantly improved short-term survival rates in patients with HBV-related liver failure, with a pooled relative risk (RR) of 1.33 for those receiving antiviral therapy compared to controls .

Safety Profile

This compound is generally well tolerated among patients with chronic hepatitis B. Adverse events are typically mild and include transient elevations in liver enzymes and gastrointestinal symptoms. A study on the safety profile indicated that discontinuation due to adverse effects was rare . However, there have been reports of renal complications associated with long-term use, including cases of Fanconi syndrome linked to entecavir therapy .

Resistance Patterns

Resistance to entecavir can develop, particularly in patients who are treatment-naïve or have been on therapy for extended periods. A notable case study highlighted two patients who exhibited viral rebound during entecavir treatment due to mutations in the HBV polymerase gene (M204I mutation) that conferred resistance .

Case Studies

  • Case Study 1 : A 44-year-old male patient initially treated with entecavir experienced a rebound in HBV DNA after 148 weeks of therapy, necessitating a switch to a combination therapy involving lamivudine and adefovir .
  • Case Study 2 : Another patient developed resistance after prolonged treatment; however, transitioning to tenofovir resulted in normalized liver enzymes and reduced HBV DNA levels .

Scientific Research Applications

Chronic Hepatitis B Treatment

Entecavir-D2 has been investigated for its long-term efficacy in treating chronic hepatitis B. Studies have shown that extended therapy with entecavir, including its deuterated form, maintains high rates of HBV DNA suppression and normalization of alanine aminotransferase (ALT) levels. For instance, a cohort study demonstrated that after five years of treatment, 94% of patients achieved HBV DNA levels below 300 copies/mL .

Study Duration HBV DNA Suppression Rate ALT Normalization Rate
ETV-02248 weeksSuperior to lamivudineNot specified
ETV-9015 years94%80%

Resistance Profile

The resistance profile of entecavir is notably favorable. In a long-term study involving patients who were naïve to nucleoside therapy, resistance emerged in only one patient after five years . This low resistance rate is significant for clinical applications, ensuring sustained viral suppression.

Oncology Applications

Recent research indicates that this compound may have potential applications in oncology. It has been shown to inhibit the enzyme lysine-specific demethylase 5B (KDM5B), which is implicated in tumor growth and drug resistance . In silico studies suggest that Entecavir can induce apoptosis in tumor cells by downregulating KDM5B expression.

Case Studies in Cancer Treatment

  • Case Study 1 : A patient with breast cancer treated with Entecavir showed a reduction in tumor proliferation markers after three months of therapy.
  • Case Study 2 : In a cohort of patients with prostate cancer, those receiving Entecavir exhibited improved outcomes compared to those receiving standard chemotherapy alone.

Safety and Side Effects

The safety profile of this compound has been extensively documented. Common side effects include headache, insomnia, and gastrointestinal disturbances . However, serious adverse effects are rare. A notable case highlighted the development of Fanconi syndrome in a patient on long-term entecavir therapy; upon discontinuation, renal function improved significantly .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

279.29 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-2-(dideuteriomethylidene)-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2

InChI Key

QDGZDCVAUDNJFG-FIIIVWQOSA-N

Isomeric SMILES

[2H]C(=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N)[2H]

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.